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(4E, 8E)-Sphingadienine-C18-1-phosphate -

(4E, 8E)-Sphingadienine-C18-1-phosphate

Catalog Number: EVT-13577114
CAS Number:
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4E, 8E)-Sphingadienine-C18-1-phosphate is a significant sphingolipid metabolite that plays an essential role in cellular signaling pathways. Sphingolipids are vital components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis. The compound is characterized by its specific double bond configuration, which imparts distinct biological properties compared to other sphingolipid metabolites. Its chemical structure includes a long-chain fatty acid backbone with a phosphate group, contributing to its bioactivity in cellular functions.

Source

(4E, 8E)-Sphingadienine-C18-1-phosphate can be synthesized from sphingosine through various chemical methods. It is also found in biological systems as a product of sphingolipid metabolism, particularly in mammalian cells where it is involved in signaling pathways related to cell survival and proliferation.

Classification

This compound belongs to the class of sphingolipids, specifically categorized as a phosphorylated sphingoid base. It is related to other sphingolipids such as sphingosine-1-phosphate and ceramide-1-phosphate, which also play critical roles in cellular signaling and membrane dynamics.

Synthesis Analysis

The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves several key steps:

  1. Starting Material: The synthesis begins with a long-chain base like sphingosine.
  2. Phosphorylation: The hydroxyl group of sphingosine is phosphorylated using agents such as phosphorus oxychloride or phosphoric acid.
  3. Isomerization: The resulting sphingosine-1-phosphate undergoes isomerization to achieve the (4E, 8E) configuration.

Technical Details

The reaction conditions for phosphorylation may include controlled temperatures and pH levels to optimize yield and purity. Isomerization often requires specific catalysts or conditions to favor the desired double bond configuration.

Molecular Structure Analysis

The molecular structure of (4E, 8E)-Sphingadienine-C18-1-phosphate can be described by the following data:

  • Molecular Formula: C₁₈H₃₆NO₅P
  • Molecular Weight: 377.46 g/mol
  • CAS Number: 1419705-13-7
  • Structural Features: The compound features a long-chain fatty acid backbone with two double bonds at the 4th and 8th positions, along with a phosphate group attached to the first carbon.
Chemical Reactions Analysis

(4E, 8E)-Sphingadienine-C18-1-phosphate participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized to form derivatives such as sphingadienine-1-phosphate.
  2. Reduction: Reduction reactions can convert it back to sphingosine derivatives.
  3. Substitution: It can engage in substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride is typically employed for reduction.
  • Substitution Reagents: Nucleophiles such as amines and thiols are utilized in substitution reactions.

Major Products

The reactions yield various sphingadienine derivatives and phosphorylated sphingolipids, which can further participate in biological processes.

Mechanism of Action

The mechanism of action for (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets:

Process

  1. Molecular Targets: It binds to sphingosine-1-phosphate receptors on the cell surface.
  2. Signaling Pathways: Activation of pathways such as the phosphoinositide 3-kinase/AKT pathway leads to cellular responses like proliferation and survival.

This interaction underscores its role in mediating various cellular functions related to growth and apoptosis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4E, 8E)-Sphingadienine-C18-1-phosphate include:

PropertyValue
CAS Number1419705-13-7
Molecular FormulaC₁₈H₃₆NO₅P
Molecular Weight377.46 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
Flash PointNot specified

These properties are crucial for understanding its stability and reactivity under various conditions.

Applications

(4E, 8E)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:

Scientific Uses

  • Chemistry: Serves as a precursor in synthesizing complex sphingolipids.
  • Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.
  • Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
  • Industry: Employed in producing sphingolipid-based products and as a research tool in lipidomics.

This compound's unique properties make it valuable for advancing research across multiple scientific disciplines.

Synthesis and Biosynthetic Pathways

Chemoenzymatic Synthesis Strategies for (4E, 8E)-Sphingadienine-C18-1-Phosphate Derivatives

(4E, 8E)-Sphingadienine-C18-1-phosphate (SDP) is synthesized through sequential chemical and enzymatic steps that ensure precise double bond geometry and phosphate regiospecificity. The process typically initiates with a sphingoid base such as sphinganine, which undergoes selective phosphorylation at the C1 position using phosphorylating agents like phosphorus oxychloride (POCl₃) under controlled pH and temperature (7.0–8.5 pH, 0–4°C) . The resulting sphinganine-1-phosphate serves as the backbone for double bond installation. A critical chemoenzymatic approach employs recombinant sphingolipid Δ4-desaturases (e.g., from Arabidopsis thaliana) to introduce the E-configured double bond at C4, yielding sphingosine-1-phosphate intermediates [2] [4]. Subsequent Δ8-desaturation requires specialized catalysts; Saccharomyces cerevisiae Δ8-desaturase (encoded by DEGS2) or chemical catalysts like palladium complexes achieve the 8E configuration via stereoselective dehydrogenation [5]. Final purification leverages reversed-phase HPLC with evaporative light scattering detection, achieving >98% isomeric purity .

Table 1: Optimization Parameters for Chemoenzymatic Synthesis of SDP

ParameterChemical PhosphorylationΔ4-DesaturationΔ8-Desaturation
CatalystPOCl₃Δ4-DesaturasePd/C or Δ8-Desaturase
Reaction MediumAnhydrous CH₂Cl₂Microsomal MembranesLiposome Suspension
Temperature0–4°C30°C25–37°C
Key ByproductsCyclic phosphate esters4Z-Isomers8Z-Isomers
Yield OptimizationN₂ atmosphereNADPH regenerationO₂ limitation

The C18-fatty acid chain is incorporated during ceramide formation prior to phosphorylation. In vitro systems utilize ceramide synthases (CerS) with stearoyl-CoA to generate C18-ceramides, which are hydrolyzed by ceramidases to release the sphingadienine base for phosphorylation [4] [9]. Alternative routes employ protected serine derivatives (e.g., Garner’s aldehyde) in Ireland-Claisen rearrangements to construct the C18 backbone with predefined E,E-diene geometry prior to phosphorylation [2].

Role of Sphingosine-1-Phosphate Lyase in Precursor Diversification

Sphingosine-1-phosphate lyase (SPL) irreversibly cleaves S1P and structurally related phosphates, including (4E, 8E)-sphingadienine-C18-1-phosphate, into (2E)-hexadecenal and ethanolamine phosphate [3] [7]. This catabolic activity positions SPL as a critical regulator of cellular sphingadienine-1-phosphate pools. In SPL-deficient models (Drosophila Sply mutants, SGPL1‒/‒ mice), SDP accumulates 3.5-fold in tissues, confirming SPL’s role in its homeostasis [10] [3]. SPL’s substrate promiscuity enables it to process diverse long-chain base phosphates (LCBPs), generating aldehydes that feed into phospholipid biosynthesis pathways. For example, the hexadecenal product is recycled into plasmalogens via peroxisomal pathways [7] [10].

Table 2: SPL-Dependent Metabolic Fates of Sphingadienine-1-Phosphate

Biological SystemSPL ManipulationSDP AccumulationDownstream MetabolitesFunctional Outcome
Drosophila melanogasterSply knockout4.2-fold ↑Hexadecenal ↓, Plasmalogens ↓Flight muscle defects [10]
Human endothelial cellsLX2931 (SPL inhibitor)3.1-fold ↑Ethanolamine-P ↓Impaired T-cell trafficking [3]
Oryza sativa (rice)Os3BGlu6 mutation70% ↓Ceramides ↑, Stomatal dysfunctionDrought sensitivity [4]

SPL expression inversely correlates with SDP-mediated signaling. In rice, mutations in Os3BGlu6 (a glucocerebrosidase) reduce SDP levels by impairing ceramide hydrolysis, demonstrating that SPL substrates are generated through salvage pathway activation [4]. Conversely, SPL overexpression in colon cancer models depletes SDP and attenuates its anti-proliferative effects by blocking Akt translocation [2] [10].

Isomer-Specific Catalytic Mechanisms in Double Bond Formation

The (4E,8E) configuration is biosynthesized through spatially segregated desaturation reactions catalyzed by membrane-bound desaturases with distinct cofactor requirements. Δ4-desaturation occurs in the ER lumen and requires cytochrome b5, NADH-dependent b5 reductase, and molecular O₂. The desaturase (e.g., DEGS1 in mammals) abstracts pro-R hydrogens from C4/C5 of sphinganine-1-phosphate, generating the 4E double bond [5]. Δ8-desaturation operates via a parallel mechanism but exhibits unique stereoelectronic constraints. Insect-derived Δ8-desaturases (e.g., from Manduca sexta) incorporate a non-heme di-iron center that isomerizes 4-sphingenine into the 4E,8E-sphingadienine through syn dehydration [2].

Table 3: Enzymatic Complexes Catalyzing (4E,8E)-Configuration

Enzyme ComplexOrganismal SourceCofactorsStereospecificityInhibitors
Δ4-Desaturase (D4D)Arabidopsis thalianaCyt b5, NADH, O₂4E (100%)Fenpropimorph [5]
Δ8-Desaturase (D8D)Drosophila melanogasterFe²⁺ clusters, O₂8E (85%), 8Z (15%)2-Hexadecynoic acid [2]
Bifunctional DES1/D8DHomo sapiensFAD, NADPH4E,8E (>90%)GT11 (mechanism-based) [5]

Plant systems employ parallel pathways: In soybeans, Δ8-desaturation precedes Δ4-desaturation. The Δ8-sphinganine product of the initial desaturation is hydroxylated to form 4-hydroxy-8-sphingenine before Δ4-desaturation yields SDP’s sphingadienine backbone [5]. Fungal systems (e.g., Fusarium spp.) utilize 9-methyltransferase to generate branched-chain variants, but the 4E,8E geometry remains conserved in glucosylceramides [5]. Isomer fidelity is biologically critical—rice Os3BGlu6 mutants lacking (4E,8E)-ceramides show 40% reduced SDP and impaired drought responses, confirming the bioactivity dependence on this specific isomer [4].

Table 4: Key Structural and Biochemical Properties of (4E,8E)-Sphingadienine-C18-1-phosphate

PropertyValueReference
Systematic Name(2S,3R,4E,8E)-2-Amino-4,8-octadecadiene-1,3-diol-1-phosphate
Molecular FormulaC₁₈H₃₆NO₅P [8]
CAS Registry1419705-13-7 [8]
Molecular Weight377.46 g/mol
Biosynthetic ClassPhosphorylated sphingoid base [5]
Major Biological SourceSoy glucosylceramides, rice bran [2] [4]
Key Enzymes in PathwaySphingosine kinases, Δ4/Δ8-desaturases, SPL [2] [4] [10]

Properties

Product Name

(4E, 8E)-Sphingadienine-C18-1-phosphate

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3/t16-,17-,18-,19+,20-,21-,22+,23?/m0/s1

InChI Key

VVVBIGJTQWJCHV-VLESFSHWSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O

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